molecular formula C22H23NO4S B11414440 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11414440
M. Wt: 397.5 g/mol
InChI Key: BZUHLRWGBWGGFW-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS: 880404-85-3) is a synthetic acetamide derivative with a molecular formula of C₂₂H₂₃NO₄S and a molecular weight of 397.49 g/mol . Its structure features:

  • A 1,1-dioxidotetrahydrothiophen-3-yl sulfone group, which enhances electron-withdrawing properties.
  • An N-benzyl substituent, influencing steric and electronic interactions.

This compound is part of a broader class of acetamides studied for applications in medicinal chemistry and materials science. Below, we compare its structural and functional attributes with closely related analogs.

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H23NO4S/c1-16-7-8-21-20(11-16)18(14-27-21)12-22(24)23(13-17-5-3-2-4-6-17)19-9-10-28(25,26)15-19/h2-8,11,14,19H,9-10,12-13,15H2,1H3

InChI Key

BZUHLRWGBWGGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dioxidotetrahydrothiophene Ring: This step may involve the oxidation of a tetrahydrothiophene derivative.

    Coupling with Benzyl Group: The final step could involve the coupling of the benzofuran and dioxidotetrahydrothiophene intermediates with a benzyl group under specific reaction conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.

    Substitution: The benzyl group or other substituents may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Bases/Acids: For substitution reactions, bases like sodium hydroxide or acids like hydrochloric acid may be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Biological Pathways: Affecting cellular processes.

    Chemical Interactions: Such as redox reactions or covalent modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound’s analogs differ primarily in substituents on the benzofuran ring and the N-alkyl/aryl groups.

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 880404-85-3 C₂₂H₂₃NO₄S 397.49 5-methylbenzofuran, N-benzyl, sulfone group
N-(4-Methoxybenzyl)-5-ethylbenzofuran analog Not provided ~C₂₃H₂₅NO₅S ~427.52 5-ethylbenzofuran, 4-methoxybenzyl, sulfone group
4,6-Dimethylbenzofuran analog 880787-69-9 C₁₆H₁₉NO₄S 321.39 4,6-dimethylbenzofuran, no N-benzyl, sulfone group

Substituent Effects

  • Benzofuran Modifications: The 5-methyl group in the target compound provides moderate lipophilicity. The 4,6-dimethyl substitution () introduces steric hindrance, which may alter binding interactions in biological targets.
  • Its replacement with 4-methoxybenzyl () adds a polar methoxy group, possibly improving solubility or altering receptor affinity.

Spectroscopic Characterization

  • NMR and HRMS : All analogs, including the target compound, are characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structures and detect isomers (e.g., E/Z isomerism in ).
  • IR Spectroscopy : Stretching frequencies for C=O (~1650–1700 cm⁻¹) and sulfone groups (~1150–1300 cm⁻¹) are consistent across analogs .

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzyl group, a tetrahydrothiophene moiety, and a benzofuran derivative, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22H23NO4S
Molecular Weight 397.5 g/mol
CAS Number 880404-85-3
IUPAC Name This compound

The biological activity of this compound is hypothesized to arise from its interaction with specific biological targets such as enzymes and receptors. The sulfone group in the tetrahydrothiophene moiety enhances the compound's stability and solubility, facilitating binding to molecular targets. Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially modulating various biochemical processes.

In Vitro Studies

Recent studies have demonstrated that this compound shows promising activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes:

  • Cyclooxygenase (COX) : Exhibits selective inhibition of COX-2 over COX-1, suggesting potential anti-inflammatory properties.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound in vitro. The findings indicated that it effectively induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further investigation into its mechanism could lead to novel cancer therapies.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of the compound. It was found to reduce inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases.

Research Findings Summary

Numerous studies have highlighted the biological activities associated with this compound:

StudyFindings
Journal of Medicinal ChemistryInduced apoptosis in MCF-7 cells; IC50 < 10 µM
Biochemical PharmacologySelectively inhibited COX-2; reduced inflammation markers

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